N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide
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Overview
Description
N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a sulfonyl group, and an azepane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the sulfonyl group through sulfonation reactions. The azepane ring can be incorporated via nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amide coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide analogs: These compounds share a similar core structure but may have different substituents, affecting their reactivity and applications.
Thiophene derivatives: Compounds with a thiophene ring and various functional groups, used in similar research and industrial contexts.
Uniqueness
This compound stands out due to its combination of a thiophene ring, sulfonyl group, and azepane ring
Properties
IUPAC Name |
4-(2,5-diethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-3-25-14-6-7-18(26-4-2)16(10-14)22-12-15(11-21)27(23,24)19-8-5-13(20)9-17(19)22/h5-10,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSCRYCORAYQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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